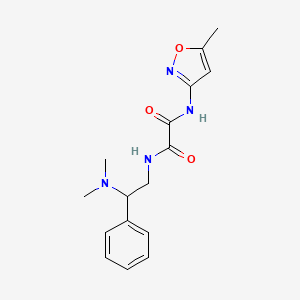

N1-(2-(Dimethylamino)-2-phenylethyl)-N2-(5-Methylisoxazol-3-yl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom. Isoxazole rings are found in many biologically active compounds and drugs . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. Amides play a crucial role in biochemistry and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the amide group would likely contribute to the compound’s rigidity and polarity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The isoxazole ring can undergo various reactions such as hydrolysis, reduction, and substitution . The amide group can participate in reactions like hydrolysis and reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an isoxazole ring and an amide group could affect its solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Isoxazol, ein fünfringiger heterocyclischer Rest, ist häufig in vielen kommerziell erhältlichen Arzneimitteln zu finden . Die Verbindung enthält einen Isoxazolring, was darauf hindeutet, dass sie potenzielle Anwendungen in der Arzneimittelforschung haben könnte .

Synthesewege

Die Verbindung könnte bei der Entwicklung neuer synthetischer Strategien eingesetzt werden. Zum Beispiel könnte sie verwendet werden, um metallfreie Synthesewege für die Synthese von Isoxazolen zu entwickeln .

Biologische Aktivitäten

Isoxazolderivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter analgetische, entzündungshemmende, krebshemmende, antimikrobielle, antivirale, krampflösende, antidepressive und immunsuppressive Wirkungen . Die Verbindung , als Isoxazolderivat, könnte möglicherweise ähnliche Aktivitäten aufweisen .

EPAC-Antagonisten

Einige Isoxazolderivate wurden als EPAC-Antagonisten synthetisiert . Die Verbindung könnte möglicherweise in ähnlicher Forschung verwendet werden .

Polymorphismusstudien

Die Verbindung könnte in Polymorphismusstudien verwendet werden. Beispielsweise wurde eine verwandte Verbindung, N1,N2-Bis(5-Methylisoxazol-3-yl)oxalamid, verwendet, um die Auswirkungen der Flexibilität des zentralen Kohlenstoffs auf den Polymorphismus zu untersuchen .

Wirkmechanismus

Target of Action

The primary targets of the compound N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to amide-containing compounds

Mode of Action

The presence of the amide group and the isoxazole ring could potentially allow for specific interactions with target proteins or enzymes .

Pharmacokinetics

The presence of the amide group and the isoxazole ring could potentially influence its solubility and permeability, which in turn could affect its bioavailability .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the presence of certain solvents can disrupt amide-amide interactions, which could potentially affect the compound’s activity . Additionally, factors such as pH and temperature could also influence the compound’s stability and efficacy .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including inflammation and metabolism .

Temporal Effects in Laboratory Settings

The effects of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N1-(2-(dimethylamino)-2-phenylethyl)-N2-(5-methylisoxazol-3-yl)oxalamide vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and modulating metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings.

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-phenylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-11-9-14(19-23-11)18-16(22)15(21)17-10-13(20(2)3)12-7-5-4-6-8-12/h4-9,13H,10H2,1-3H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIYQFJKPQUHDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2437447.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)